

An In-depth Technical Guide on 3,4,5-Trichlorophenylboronic Acid

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Compound of Interest

Compound Name: 3,4,5-Trichlorophenylboronic acid

Cat. No.: B151388

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For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4,5-Trichlorophenylboronic acid is a specialized organoboron compound that serves as a crucial building block in modern organic synthesis. Its unique electronic and structural properties, imparted by the three chlorine substituents on the phenyl ring, make it a valuable reagent in various chemical transformations, most notably in palladium-catalyzed cross-coupling reactions. This technical guide provides a comprehensive overview of the theoretical and experimental aspects of **3,4,5-trichlorophenylboronic acid**, including its physicochemical properties, synthesis, and applications, with a focus on its role in drug discovery and materials science.

The strategic placement of chlorine atoms on the phenyl ring significantly influences the reactivity of the boronic acid moiety. These electron-withdrawing groups enhance the Lewis acidity of the boron atom, which can impact its reactivity in catalytic cycles such as the Suzuki-Miyaura coupling. Understanding the interplay between the electronic effects of the substituents and the resulting chemical behavior is paramount for its effective utilization in the synthesis of complex organic molecules. This guide aims to provide researchers and drug development professionals with a detailed understanding of this important synthetic intermediate.

Physicochemical Properties

The fundamental physicochemical properties of **3,4,5-trichlorophenylboronic acid** are summarized in the table below. These properties are essential for its handling, storage, and application in synthetic protocols.

| Property | Value | Reference |
|---------------------|---|-----------|
| Molecular Formula | C ₆ H ₄ BCl ₃ O ₂ | [1][2] |
| Molecular Weight | 225.27 g/mol | [1] |
| Appearance | White to very pale yellow crystalline powder | [1] |
| Melting Point | >360 °C | [3] |
| CAS Number | 862248-93-9 | [2][4] |
| Purity | Typically ≥97% | [1] |
| Storage Temperature | Room Temperature | [1] |

Synthesis and Characterization

Synthesis Protocol

A general and robust method for the synthesis of aryl boronic acids is through the reaction of a Grignard reagent with a trialkyl borate, followed by acidic workup. While a specific detailed protocol for **3,4,5-trichlorophenylboronic acid** is not readily available in the provided search results, the following procedure is adapted from the well-established synthesis of the analogous 3,4,5-trifluorophenylboronic acid and is expected to provide the desired product.[5][6]

Experimental Protocol: Synthesis of **3,4,5-Trichlorophenylboronic Acid**

- Materials:
 - 1-Bromo-3,4,5-trichlorobenzene
 - Magnesium turnings

- Anhydrous diethyl ether or tetrahydrofuran (THF)
- Trimethyl borate
- A crystal of iodine (as initiator)
- Aqueous solution of hydrochloric acid (e.g., 1 M HCl)
- Anhydrous sodium sulfate or magnesium sulfate for drying
- Procedure:
 - Grignard Reagent Formation:
 - A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is flame-dried and cooled under a stream of dry nitrogen.
 - Magnesium turnings and a crystal of iodine are placed in the flask.
 - Anhydrous diethyl ether or THF is added to cover the magnesium.
 - A solution of 1-bromo-3,4,5-trichlorobenzene in the anhydrous solvent is added dropwise from the dropping funnel. Gentle heating may be required to initiate the reaction.
 - Once the reaction starts (indicated by the disappearance of the iodine color and gentle refluxing), the remaining solution of the aryl bromide is added at a rate that maintains a steady reflux.
 - After the addition is complete, the mixture is refluxed for an additional 1-2 hours to ensure complete formation of the Grignard reagent, (3,4,5-trichlorophenyl)magnesium bromide.
 - Borylation and Hydrolysis:
 - In a separate flask, a solution of trimethyl borate in the same anhydrous solvent is cooled to -78 °C using a dry ice/acetone bath.

- The prepared Grignard reagent is transferred to the cooled trimethyl borate solution via a cannula, while maintaining the low temperature.
- The reaction mixture is stirred at -78 °C for 2-3 hours and then allowed to warm to room temperature overnight.
- The reaction is quenched by the slow addition of an aqueous solution of hydrochloric acid.
- The resulting biphasic mixture is stirred for 1-2 hours to ensure complete hydrolysis of the boronate ester.
- Workup and Purification:
 - The organic layer is separated, and the aqueous layer is extracted with diethyl ether or ethyl acetate.
 - The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and the solvent is removed under reduced pressure.
 - The crude **3,4,5-trichlorophenylboronic acid** can be purified by recrystallization from an appropriate solvent system (e.g., a mixture of a polar solvent like ethyl acetate and a non-polar solvent like hexane).

Characterization

The structure and purity of the synthesized **3,4,5-trichlorophenylboronic acid** can be confirmed using standard spectroscopic techniques. Although specific spectra for this compound were not found, the expected features can be predicted based on its structure and data from analogous compounds.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ¹H NMR: The proton NMR spectrum is expected to show a singlet in the aromatic region (typically δ 7.0-8.5 ppm) corresponding to the two equivalent aromatic protons. Another broad singlet, corresponding to the two hydroxyl protons of the boronic acid group, would also be present, and its chemical shift would be concentration and solvent dependent.

- ^{13}C NMR: The carbon NMR spectrum would display distinct signals for the different carbon atoms in the phenyl ring. The carbon atom attached to the boron (C-B) would appear at a characteristic downfield shift. The chemical shifts of the chlorinated carbons would also be in the aromatic region, with their exact positions influenced by the chlorine substitution pattern.
- ^{11}B NMR: The boron-11 NMR spectrum should show a single resonance characteristic of a trigonal boronic acid, typically in the range of δ 28-34 ppm.
- Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands:
 - A broad O-H stretching band in the region of 3200-3600 cm^{-1} .
 - Aromatic C-H stretching vibrations typically appear just above 3000 cm^{-1} .
 - Aromatic C=C stretching vibrations in the 1400-1600 cm^{-1} region.
 - A strong B-O stretching vibration is expected around 1350 cm^{-1} .
 - C-Cl stretching vibrations will be present in the fingerprint region, typically below 800 cm^{-1} .

Theoretical Studies and Computational Analysis

While direct theoretical studies on **3,4,5-trichlorophenylboronic acid** are not prevalent in the literature, valuable insights can be gained from computational analyses of structurally related halogenated phenylboronic acids.^{[7][8][9]} Density Functional Theory (DFT) is a powerful tool for investigating the electronic structure, geometry, and reactivity of such molecules.

Insights from Analogous Halogenated Phenylboronic Acids

DFT studies on fluorinated and other chlorinated phenylboronic acids have revealed several key trends that can be extrapolated to the 3,4,5-trichloro derivative:^{[7][9][10]}

- Electronic Effects: Halogen atoms act as electron-withdrawing groups through induction, which increases the Lewis acidity of the boron center. This enhanced acidity can facilitate the transmetalation step in the Suzuki-Miyaura coupling cycle.

- **Molecular Geometry:** The boronic acid group, -B(OH)_2 , is generally twisted out of the plane of the phenyl ring to minimize steric hindrance. The degree of this torsion angle can be influenced by the substitution pattern on the ring.
- **Reactivity Descriptors:** Computational methods can be used to calculate reactivity descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap provides an indication of the molecule's chemical reactivity and stability. For halogenated phenylboronic acids, the electron-withdrawing nature of the halogens is expected to lower the energies of both the HOMO and LUMO.

A comparative summary of computational data for related phenylboronic acids is presented below.

| Compound | Method/Basis Set | Key Findings | Reference |
|---|---------------------------|--|-----------|
| 3-Fluorophenylboronic acid | DFT (B3LYP)/6-311++G(d,p) | Calculation of geometric parameters, vibrational frequencies, NMR chemical shifts, HOMO-LUMO energies, and NLO properties. | [9] |
| Diindolylmethane-phenylboronic acid hybrids | DFT | Optimization of structures, assignment of IR bands, and correlation of NMR chemical shifts. Analysis of hydrogen bonding interactions. | [8] |
| Theophylline with 4-halophenylboronic acids | DFT-D3 | Analysis of homomeric and heteromeric interactions in molecular complexes. | [7] |

Predicted Reactivity and Electronic Structure

Based on the trends observed in related compounds, the following can be predicted for **3,4,5-trichlorophenylboronic acid**:

- The three electron-withdrawing chlorine atoms will significantly increase the Lewis acidity of the boron atom compared to unsubstituted phenylboronic acid.
- The molecule is expected to have a relatively low HOMO-LUMO gap, suggesting good reactivity in chemical transformations.

- The molecular electrostatic potential (MEP) map would likely show a region of high positive potential around the boronic acid group, indicating its susceptibility to nucleophilic attack.

Applications in Organic Synthesis

3,4,5-Trichlorophenylboronic acid is a versatile reagent in organic synthesis, with its primary application being in the Suzuki-Miyaura cross-coupling reaction.[3]

Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide or triflate. **3,4,5-Trichlorophenylboronic acid** can be used to introduce the 3,4,5-trichlorophenyl moiety into a wide range of organic molecules, which is a common structural motif in pharmaceuticals and agrochemicals.

General Reaction Scheme:

Where Ar-X is an aryl or vinyl halide/triflate, and $(\text{HO})_2\text{B-Ar}'$ is the boronic acid (in this case, **3,4,5-trichlorophenylboronic acid**).

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps:

- Oxidative Addition: The palladium(0) catalyst reacts with the organohalide (Ar-X) to form a palladium(II) species.
- Transmetalation: The organic group from the boronic acid (after activation by a base) is transferred to the palladium(II) complex, displacing the halide.
- Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product (Ar-Ar'), regenerating the palladium(0) catalyst.

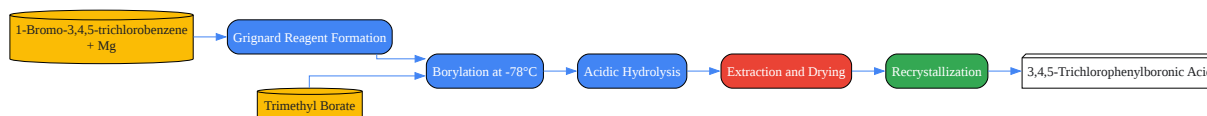
Other Applications

Beyond Suzuki-Miyaura couplings, **3,4,5-trichlorophenylboronic acid** and its derivatives have potential applications in:

- Bioconjugation: Boronic acids can form reversible covalent bonds with diols, a property that can be exploited for attaching molecules to biomolecules such as carbohydrates and glycoproteins.[3]
- Materials Science: The incorporation of the trichlorophenyl group can modify the electronic and physical properties of polymers and other materials.[3]
- Medicinal Chemistry: The 3,4,5-trichlorophenyl scaffold is present in some biologically active compounds, and this boronic acid serves as a key intermediate for their synthesis.[3]

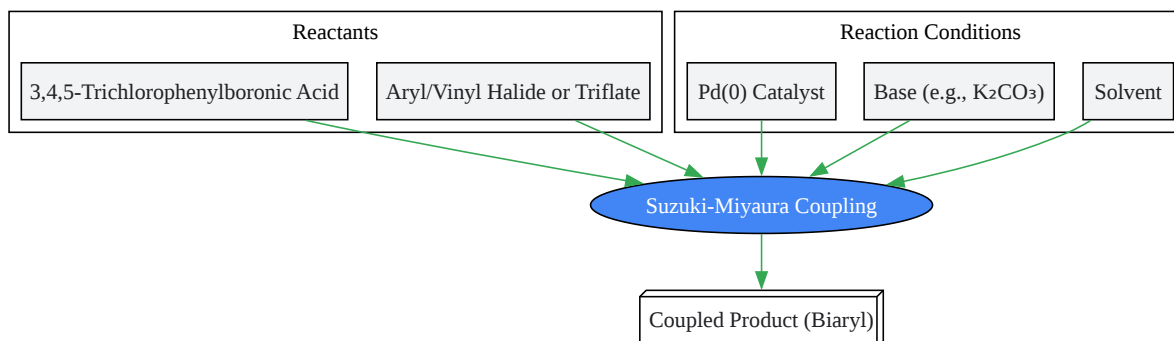
Logical Relationships and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key workflows and logical relationships related to the study and application of **3,4,5-trichlorophenylboronic acid**.



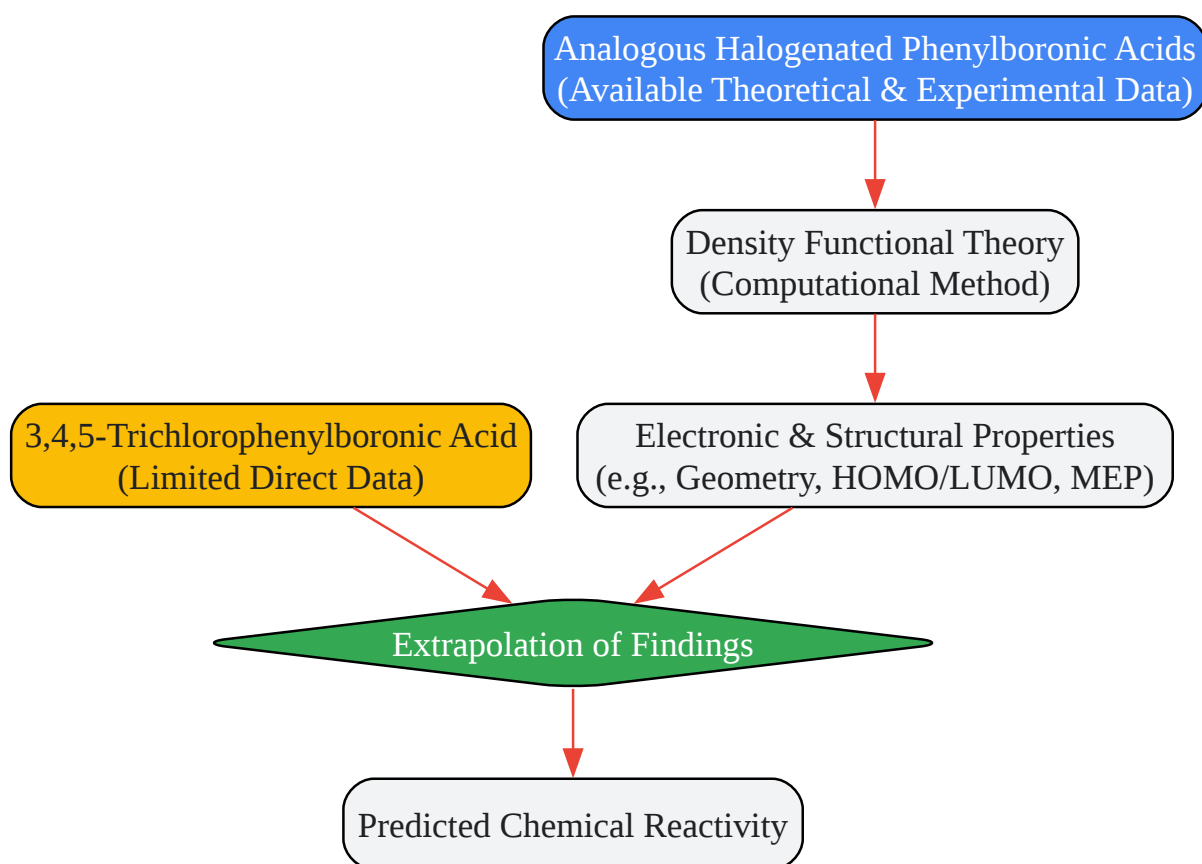
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Synthesis Workflow for **3,4,5-Trichlorophenylboronic Acid**.



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General Workflow for a Suzuki-Miyaura Coupling Reaction.



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Logical Approach for the Theoretical Analysis.

Conclusion

3,4,5-Trichlorophenylboronic acid stands as a significant and highly functionalized building block for organic synthesis. While comprehensive theoretical studies on this specific molecule are still emerging, a wealth of information from analogous halogenated systems provides a strong basis for understanding its properties and reactivity. The electron-withdrawing nature of the three chlorine substituents enhances its utility in key transformations like the Suzuki-Miyaura coupling, making it an invaluable tool for the construction of complex molecular architectures relevant to the pharmaceutical and materials science industries. Further experimental and computational investigations will undoubtedly continue to expand the applications of this versatile reagent.

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